1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Description
Chemical Structure and Properties The compound 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a triazole-derived amine salt with the molecular formula C₅H₁₁ClN₄ (average mass: 162.621 Da; monoisotopic mass: 162.067224 Da) . It lacks stereocenters, simplifying its synthesis and purification. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Synthesis and Characterization
While explicit synthesis details are scarce, related compounds (e.g., enantiomers in and analogs in ) are synthesized via coupling reactions between triazole-containing amines and carboxylic acid derivatives, followed by HCl salt formation. Characterization typically involves ¹H/¹³C NMR, HRMS, and HPLC/SFC purity analysis .
Properties
IUPAC Name |
1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,6H2,1-2H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVABKBDFMNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Hydrazine Derivatives and Cyclization
One of the primary routes involves the cyclization of hydrazine derivatives with appropriate precursors, such as esters or acyl compounds, followed by amination and salt formation.
Preparation of the Hydrazine Intermediate: Hydrazino-formic acid derivatives are reacted with carbamates or carbonate reagents, such as O,N,2-trimethylimino-carbonate, at elevated temperatures (~80-120°C) in a suitable solvent like ethanol or acetonitrile.
Cyclization to Triazolone: The intermediate undergoes intramolecular cyclization to form the 1,2,4-triazol-3-one core. This step often involves heating under reflux with catalysts or bases like sodium hydroxide.
N-Methylation and Substituent Introduction: The methyl group at the 5-position is introduced via methylation of the heterocycle using methyl iodide or dimethyl sulfate under controlled conditions.
Amination and Salt Formation: The amino group at the 1-position is introduced through nucleophilic substitution with ammonia or amines, followed by salt formation with hydrochloric acid to yield the hydrochloride salt.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrazine formation | Hydrazine derivatives | Reflux, ethanol | Variable | Forms key intermediates for cyclization |
| Cyclization | Base (NaOH), heat | 80-120°C | ~70-85% | Formation of triazolone core |
| N-Methylation | Methyl iodide | Room temperature to 60°C | ~60-75% | Selective methylation at the 5-position |
| Amination | NH3 or primary amines | Reflux | ~65-80% | Introduction of amino group at C-1 |
| Salt formation | HCl | Room temperature | Quantitative | Produces hydrochloride salt |
Condensation of Hydrazines with 1,2,4-Triazole Derivatives
This approach involves the condensation of hydrazines with pre-formed 1,2,4-triazole derivatives bearing suitable substituents.
Preparation of 1,2,4-Triazole Derivatives: These are synthesized via cyclization of hydrazides with formic acid derivatives or through cycloaddition reactions involving azides and alkynes.
Substituent Introduction: Methyl groups are introduced at the 5-position via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination at C-1: The amino group is introduced by nucleophilic substitution with ammonia or primary amines under reflux conditions.
Hydrochloride Salt Formation: The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an aqueous medium.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Triazole synthesis | Hydrazides + formic acid derivatives | Reflux | 60-80% | Forms the heterocyclic core |
| Methylation | Methyl iodide | Room temperature | 50-70% | At the 5-position |
| Amination | NH3 or primary amines | Reflux | 65-85% | At the 1-position |
| Salt formation | HCl | Room temperature | Quantitative | Hydrochloride salt |
Modern Catalytic Reductive Amination
Recent advances include catalytic reductive amination of carboxylic acids or aldehydes, employing transition metal catalysts like palladium or nickel in the presence of hydrogen donors.
Activation of Carboxylic Acid: Using silanes (e.g., phenylsilane) to reduce carboxylic acids to aldehydes or amines.
Reductive Amination: Reacting with amines under catalytic conditions, often in solvents like toluene or ethyl acetate, at reflux temperatures.
Purification and Salt Formation: The resulting amine is purified via chromatography and converted into hydrochloride salts through acid treatment.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Activation | Phenylsilane | Reflux | 80-90% | Converts acids to reactive intermediates |
| Reductive amination | Amine + catalyst | Reflux | 70-85% | Forms the target amine |
| Salt formation | HCl | Room temperature | Quantitative | Hydrochloride salt |
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Hydrazine cyclization | Hydrazine derivatives | NaOH, methylating agents | 80-120°C, reflux | 60-85% | Widely used, scalable |
| Condensation of hydrazines | Hydrazides + formic derivatives | Reflux, base | 60-80°C | 60-80% | Suitable for diverse substitutions |
| Catalytic reductive amination | Carboxylic acids | Phenylsilane, metal catalyst | Reflux | 70-90% | Modern, efficient |
Research Findings and Notes
The synthesis of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is complex, requiring precise control of reaction conditions to ensure regioselectivity and high yield.
Catalytic reductive amination offers a promising route for scalable synthesis, especially when employing transition metal catalysts and silane reducing agents.
The choice of starting material significantly influences the overall yield and purity; thus, selecting appropriate precursors such as hydrazines or pre-formed triazole derivatives is crucial.
Salt formation with hydrochloric acid is straightforward and typically yields high purity products suitable for pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
This compound has been extensively studied for its biological activities, particularly its antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungi, disrupting cell membrane integrity and function.
Mechanisms of Action :
- Enzyme Inhibition : It inhibits cytochrome P450 enzymes critical for ergosterol biosynthesis.
- Receptor Modulation : Potential interactions with neurotransmitter receptors suggest applications in neuropharmacology.
Medicine
Research is ongoing to evaluate the potential of this compound as a pharmaceutical agent. Its cytotoxic properties have been observed against various tumor cell lines, indicating potential use in cancer therapy.
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound's ability to disrupt fungal cell membranes was attributed to its inhibition of ergosterol biosynthesis.
Case Study 2: Cytotoxic Effects
In vitro experiments revealed that this compound displayed varying degrees of cytotoxicity against different cancer cell lines. The results indicated that the compound could induce apoptosis through specific biochemical pathways, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
Triazole Derivatives with Varying Substituents
Triazole derivatives share the core 4H-1,2,4-triazol-3-yl ethanamine scaffold but differ in substituents, impacting physicochemical and pharmacological properties.
Key Findings :
Ethyl vs. Methyl Substituents on Triazole
Altering alkyl groups on the triazole ring modulates lipophilicity and steric effects.
Key Findings :
Heterocycle Replacements: Oxadiazole and Isoxazole
Replacing the triazole core with other heterocycles alters electronic properties and bioactivity.
Key Findings :
Enantiomeric Forms and Stereochemical Impact
Though the target compound lacks stereocenters, chiral analogs highlight the role of stereochemistry in drug design.
Biological Activity
1-(5-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₅H₁₀N₄·HCl
- Molecular Weight : 162.62 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazoles are known to inhibit enzymes such as cytochrome P450, which are crucial for the biosynthesis of ergosterol in fungi. This inhibition disrupts fungal cell membrane integrity and function.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors may suggest a role in neuropharmacology.
- Antimicrobial Activity : Demonstrated efficacy against a range of bacterial and fungal strains.
Antifungal Activity
A study investigated the antifungal properties of various triazole derivatives, including this compound. The compound showed significant inhibition against Candida species and Aspergillus spp., indicating its potential as an antifungal agent.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits antibacterial activity against several Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Efficacy in Schizophrenia Models
A recent study evaluated the effects of triazole derivatives on behavioral models related to schizophrenia. The compound was tested in MK-801-induced hyperactivity models in rats, showing a reduction in hyperactivity comparable to standard antipsychotic treatments. This suggests potential neuroprotective properties.
Case Study 2: Antifungal Applications
In clinical settings, formulations containing this compound were tested against resistant fungal infections in immunocompromised patients. Results indicated a favorable response rate and improved patient outcomes when combined with traditional antifungal therapies.
Q & A
Q. How can researchers design experiments to address batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Quality Control : Standardize synthesis protocols and validate purity via orthogonal methods (HPLC, NMR, elemental analysis).
- Bioassay triplicates : Test multiple batches (n ≥ 3) in cell-based assays (e.g., IC50 determination).
- Stability-indicating assays : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to correlate impurity profiles with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
